Product packaging for 4-Amino-biphenyl-2-carbonitrile(Cat. No.:)

4-Amino-biphenyl-2-carbonitrile

Cat. No.: B13361873
M. Wt: 194.23 g/mol
InChI Key: IEUOPJSUQDEKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-biphenyl-2-carbonitrile is a versatile biphenyl derivative of interest in advanced chemical research and development. This compound features both amino and nitrile functional groups on a biphenyl scaffold, making it a valuable building block in organic synthesis, particularly for constructing more complex molecular architectures . Biphenyl derivatives are widely utilized in medicinal chemistry as key intermediates for developing pharmacologically active compounds . The structural motif is found in substances with documented anti-inflammatory, antibacterial, and antitumor properties . Researchers also explore such amino-carbonitrile biphenyls in materials science, where they can serve as precursors for the synthesis of push-pull systems studied for their potential photophysical properties and applications in organic electronics . The presence of both electron-donating (amino) and electron-withdrawing (nitrile) groups makes this compound a candidate for developing chromophores with intramolecular charge transfer characteristics . This product is provided for research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2 B13361873 4-Amino-biphenyl-2-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

5-amino-2-phenylbenzonitrile

InChI

InChI=1S/C13H10N2/c14-9-11-8-12(15)6-7-13(11)10-4-2-1-3-5-10/h1-8H,15H2

InChI Key

IEUOPJSUQDEKCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)C#N

Origin of Product

United States

Advanced Spectroscopic Characterization and Analytical Methodologies for 4 Amino Biphenyl 2 Carbonitrile

Spectroscopic Analysis Techniques for Molecular Structure Elucidation

The definitive identification of 4-Amino-biphenyl-2-carbonitrile relies on a synergistic application of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a detailed portrait of the molecule's atomic arrangement and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

In the ¹H NMR spectrum of this compound, each unique proton in the molecule will produce a signal at a characteristic chemical shift (δ), measured in parts per million (ppm). The position of the signal is influenced by the electron density around the proton. For instance, protons on the aromatic rings will appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the ring current. The protons on the phenyl ring bearing the amino group will have different chemical shifts from those on the phenyl ring with the nitrile group due to the differing electronic effects of these substituents. The amino (-NH₂) group protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbon atom of the nitrile group (-C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the two aromatic rings will also show distinct signals, with their chemical shifts influenced by the attached functional groups. The carbon attached to the amino group will be shielded compared to the others, while the carbon attached to the nitrile group will be deshielded.

Expected ¹H NMR Chemical Shifts for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons6.5 - 8.0m-
Amino Protons (-NH₂)3.5 - 5.0br s-

Expected ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic Carbons110 - 150
Nitrile Carbon (-C≡N)115 - 125

Note: The data in the tables above are expected values based on the general principles of NMR spectroscopy for the functional groups present in this compound and are not based on published experimental data for this specific compound.

For a molecule with multiple aromatic protons like this compound, the one-dimensional ¹H NMR spectrum can be complex due to overlapping signals. In such cases, multi-dimensional NMR techniques are invaluable. A 2D Correlation Spectroscopy (COSY) experiment would reveal which protons are spin-coupled to each other, helping to assign protons on the same aromatic ring. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom it is directly attached to, allowing for the unambiguous assignment of both ¹H and ¹³C signals. Furthermore, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the two phenyl rings and the positions of the amino and nitrile substituents.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The key functional groups in this compound have distinct absorption bands. The nitrile group (-C≡N) exhibits a sharp, intense absorption in the region of 2220-2260 cm⁻¹. The N-H stretching vibrations of the primary amine (-NH₂) typically appear as two bands in the 3300-3500 cm⁻¹ region. The C-N stretching of the aromatic amine will be observed around 1250-1360 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings will show multiple bands in the 1450-1600 cm⁻¹ region.

Expected FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium
Aromatic C-H Stretch> 3000Medium to Weak
C≡N Stretch (Nitrile)2220 - 2260Sharp, Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
Aromatic C-N Stretch1250 - 1360Medium

Note: The data in the table above are expected values based on the general principles of FT-IR spectroscopy for the functional groups present in this compound and are not based on published experimental data for this specific compound.

Expected Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
C≡N Stretch (Nitrile)2220 - 2260Strong
Aromatic Ring Breathing Modes990 - 1010Strong
Aromatic C=C Stretch1580 - 1620Strong

Note: The data in the table above are expected values based on the general principles of Raman spectroscopy for the functional groups present in this compound and are not based on published experimental data for this specific compound.

Electronic Spectroscopy for Photophysical Property Assessment

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides fundamental insights into the electronic transitions and emissive properties of "this compound".

UV-Vis spectroscopy is instrumental in characterizing the electronic absorption properties of "this compound" and its derivatives. The absorption spectra reveal information about the electron-donating and electron-accepting groups within the molecule, which influence its electronic transitions. mdpi.com

For instance, studies on similar meta-terphenyl derivatives show long-wavelength absorption bands in the range of 340-400 nm. researchgate.net The introduction of different substituents can shift these absorption bands. For example, styryl-substituted derivatives exhibit a shift towards longer wavelengths, reaching up to about 450 nm. researchgate.net The absorption spectra of "this compound" and related compounds are typically measured in solvents like acetonitrile (B52724). researchgate.net The molar extinction coefficients, which are a measure of how strongly a substance absorbs light at a given wavelength, are also determined from these spectra.

The table below summarizes the UV-Vis absorption data for related aminobiphenyl compounds.

Compound ClassAbsorption Range (nm)Solvent
Phenyl-substituted 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile (B1633896) derivatives340-400Acetonitrile
Styryl-substituted 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile derivativesup to 450Acetonitrile

This table illustrates the typical absorption ranges for compounds structurally related to this compound, highlighting the influence of substituents on the electronic absorption properties.

Fluorescence spectroscopy is a powerful tool for investigating the emissive properties of "this compound". The fluorescence of biphenyl (B1667301) derivatives is influenced by factors such as pH and the nature of substituents. nih.gov For example, 2- and 3-aminobiphenyl (B1205854) exhibit excited-state ionization. nih.gov

The emission spectrum provides information on the wavelength of emitted light after the molecule is excited by a specific wavelength. uomustansiriyah.edu.iq For many aminopyridine derivatives, which are structurally related to the target compound, fluorescence emission is observed around 480 nm. mdpi.com The quantum yield, a measure of the efficiency of the fluorescence process, is a key parameter determined in these studies. For some aminopyridine derivatives, quantum yields as high as 0.43 have been reported. mdpi.com

Photophysical investigations often involve studying the effect of different solvents on the fluorescence properties. mdpi.com The shifts in the emission maximum values in various solvents can provide insights into the nature of the excited state. mdpi.com

The following table presents typical fluorescence data for related compounds.

Compound ClassEmission Maximum (nm)Quantum Yield (Φ)Notes
Aminopyridine Derivatives~480up to 0.43Emission wavelength can be influenced by substituents and solvent.
2- and 3-Aminobiphenyl--Exhibit excited-state ionization. nih.gov

This table showcases the fluorescence characteristics of compounds with similar structural motifs to this compound, emphasizing the potential for fluorescence and the factors that can influence it.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of "this compound". It provides a highly accurate mass measurement of the parent ion, which helps in confirming the elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information.

For related compounds like 4-aminobiphenyl (B23562), gas chromatography coupled with mass spectrometry (GC/MS) has been used for qualitative and quantitative analysis. nih.gov In such analyses, the molecule is often derivatized to enhance its volatility and ionization efficiency. nih.gov For instance, derivatization with pentafluoropropionic anhydride (B1165640) (PFPA) has been employed for the analysis of aminobiphenyl isomers. nih.gov Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is another powerful technique used to confirm the identity of aminobiphenyl derivatives. nih.gov

The fragmentation of the molecular ion in the mass spectrometer provides characteristic fragment ions that can be used to piece together the structure of the original molecule. This detailed analysis is crucial for distinguishing between isomers and confirming the specific structure of "this compound".

Advanced Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating "this compound" from impurities and for its analysis in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are the most commonly employed methods.

HPLC is a versatile and widely used technique for the analysis of aminobiphenyl derivatives. researchgate.net It is routinely used to determine the purity of synthesized compounds and to quantify them in various matrices. nih.gov

The separation in HPLC is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (like C18 or biphenyl) and the mobile phase is a polar solvent mixture, often consisting of acetonitrile and water or methanol (B129727) and water. sigmaaldrich.comsielc.com The use of a biphenyl stationary phase can offer enhanced π-π interactions, providing alternative selectivity compared to traditional C18 columns, which is particularly useful for separating aromatic compounds. sigmaaldrich.comelementlabsolutions.comphenomenex.com

For the analysis of aminobiphenyls, UV detection is commonly used, with the detection wavelength set at a value where the compound exhibits strong absorbance, such as 250 nm. sielc.com The retention time, the time it takes for the compound to travel through the column, is a characteristic parameter used for its identification under specific chromatographic conditions.

The table below outlines typical HPLC parameters for the analysis of aminobiphenyls.

ParameterTypical Conditions
ColumnReversed-phase (e.g., Primesep D, Ascentis® Express Biphenyl) sigmaaldrich.comsielc.com
Mobile PhaseAcetonitrile/Water or Methanol/Water mixtures sigmaaldrich.comsielc.com
DetectionUV at 250 nm sielc.com
Flow Rate1.0 mL/min sielc.com

This table provides a general overview of the HPLC conditions commonly used for the separation and analysis of aminobiphenyl isomers.

Ultra-High Performance Liquid Chromatography (UPLC) is an advancement over HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm). sigmaaldrich.com This results in significantly higher resolution, faster analysis times, and increased sensitivity. UPLC systems operate at much higher pressures than conventional HPLC systems.

The principles of separation in UPLC are the same as in HPLC, but the enhanced performance makes it particularly suitable for the analysis of complex samples and for high-throughput screening. Biphenyl-functionalized columns are also available for UPLC, offering unique selectivity for aromatic compounds. sigmaaldrich.comelementlabsolutions.comphenomenex.com The use of UPLC can provide sharper peaks and better separation of "this compound" from closely related impurities. While specific UPLC methods for "this compound" are not detailed in the provided search results, the general principles and advantages over HPLC are well-established for the analysis of similar aromatic compounds. sigmaaldrich.comelementlabsolutions.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), would serve as an excellent method for its identification and quantification in complex mixtures.

The polarity of the amino group in this compound can lead to peak tailing and potential interactions with the stationary phase of the GC column. To mitigate these effects and improve chromatographic resolution, derivatization is a common strategy. The primary amino group can be converted to a less polar, more volatile derivative. A common derivatizing agent for aromatic amines is pentafluoropropionic anhydride (PFPA), which reacts with the amino group to form a stable amide. This derivatization increases the volatility and reduces the polarity of the analyte, resulting in sharper, more symmetrical peaks.

Hypothetical GC-MS Parameters for Derivatized this compound:

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl-methylpolysiloxane
Injector Temperature 280 °C
Carrier Gas Helium, constant flow 1.0 mL/min
Oven Program Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50-400 m/z

The resulting mass spectrum of the derivatized this compound would be expected to show a prominent molecular ion peak and characteristic fragmentation patterns that would allow for its unambiguous identification.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Although a crystal structure for this compound has not been reported in the crystallographic databases, analysis of closely related structures can provide valuable insights into its expected molecular geometry and packing motifs. For instance, the crystal structures of other aminobiphenyl derivatives with a nitrile group have been determined.

By examining the crystallographic data of analogous compounds, we can anticipate key structural features for this compound. The biphenyl moiety is unlikely to be planar, with a dihedral angle between the two phenyl rings influenced by the steric hindrance of the ortho-cyano group. The amino group would likely participate in intermolecular hydrogen bonding, potentially forming dimers or extended networks within the crystal lattice. The nitrile group could also engage in weaker intermolecular interactions.

Illustrative Crystallographic Data for an Analogous Aminobiphenyl Carbonitrile Compound:

To illustrate the type of data obtained from an X-ray crystallographic study, the following table presents hypothetical crystallographic parameters for a related aminobiphenyl carbonitrile derivative.

ParameterHypothetical Value
Chemical Formula C₁₃H₁₀N₂
Formula Weight 194.24
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 9.8
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 992.1
Z 4
Density (calculated) (g/cm³) 1.298
Absorption Coefficient (mm⁻¹) 0.081
F(000) 408

Theoretical and Computational Chemistry Studies of 4 Amino Biphenyl 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. researchgate.net For 4-Amino-biphenyl-2-carbonitrile, DFT is employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netchemrxiv.org TD-DFT is an extension of DFT that can describe the electronic excited states of molecules. researchgate.net This is crucial for interpreting experimental absorption and emission spectra. researchgate.netrsc.org

Calculations are typically performed at the optimized ground state geometry to predict vertical excitation energies, which correspond to the absorption of light. nih.gov The B3LYP functional with the 6-311G** basis set is also commonly used for TD-DFT calculations. nih.gov These calculations can identify the specific electronic transitions responsible for observed absorption bands. For example, they can distinguish between localized excitations within a part of the molecule and charge-transfer excitations where an electron moves from a donor part of the molecule to an acceptor part upon excitation. nih.gov

Hartree-Fock (HF) Methods for Comparative Analysis

While DFT methods are widely used, Hartree-Fock (HF) theory provides a valuable point of comparison. HF is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. A key difference from DFT is that HF does not include electron correlation in the same way.

Comparing the results from HF and DFT calculations can provide deeper insights into the electronic structure. For instance, the predicted geometries and orbital energies from both methods can be analyzed. researchgate.net While HF calculations might be less accurate for absolute energies, they can be useful in assessing the performance of different DFT functionals for a particular system. researchgate.net

Basis Set Selection and Solvation Models (e.g., PCM) in Computational Studies

The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set and the treatment of the molecular environment. A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311G** basis set is a split-valence triple-zeta basis set that provides a good balance of accuracy and computational cost for molecules of this size. nih.gov For more demanding calculations, larger basis sets like cc-pVTZ or aug-cc-pVTZ can be used. researchgate.net

Since many chemical and photophysical processes occur in solution, it is often necessary to account for the effect of the solvent. The Polarizable Continuum Model (PCM) is a widely used solvation model that treats the solvent as a continuous dielectric medium. researchgate.netq-chem.comresearchgate.net This approach can capture the bulk electrostatic effects of the solvent on the solute molecule. researchgate.net The Integral Equation Formalism variant of PCM (IEF-PCM) is a popular implementation. ajchem-a.com The choice of solvent can significantly influence the calculated properties, and PCM allows for the simulation of these effects. nih.govajchem-a.com

Molecular Orbital Analysis and Electronic Transitions

The electronic behavior of a molecule is governed by its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions and electronic transitions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides an indication of the molecule's kinetic stability and its electronic excitation energy. researchgate.net A smaller HOMO-LUMO gap generally suggests that the molecule is more easily excitable and can lead to charge transfer interactions within the molecule. researchgate.net

DFT calculations at the B3LYP/6-311G(d,p) level of theory are commonly used to compute the energies of the HOMO and LUMO. researchgate.net The HOMO-LUMO gap is a key factor in determining the photophysical properties of a molecule. For instance, a smaller gap is often associated with a red-shift (shift to longer wavelengths) in the absorption and emission spectra. The distribution of the electron density in the HOMO and LUMO can also reveal the nature of the electronic transitions. For example, if the HOMO is localized on one part of the molecule (the electron donor) and the LUMO on another (the electron acceptor), the HOMO-to-LUMO transition will have a charge-transfer character.

Table 1: Calculated HOMO, LUMO, and Energy Gap for a Related Compound

ParameterEnergy (eV)
HOMO -
LUMO -
Energy Gap (ΔE) -

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electrophile or electron acceptor. youtube.comucsb.edulibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher reactivity.

For biphenyl (B1667301) derivatives, the distribution of these frontier orbitals is key to predicting their behavior in reactions. ucsb.edu For instance, in a related compound, 4-N,N-dimethylamino-4′-nitrobiphenyl, the HOMO is composed of π-orbitals that extend from the electron-donating amino group to the electron-withdrawing nitro group across the biphenyl bridge. researchgate.net This distribution highlights the regions of the molecule most likely to engage in electron donation. Conversely, the localization of the LUMO on specific sites indicates the most probable areas for nucleophilic attack. ucsb.edu Computational studies on similar structures, like (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, utilize Density Functional Theory (DFT) to calculate these electronic properties and reactivity descriptors. nih.gov

Illustrative Frontier Molecular Orbital Energies

ParameterEnergy (eV)Description
EHOMO-5.80Energy of the Highest Occupied Molecular Orbital
ELUMO-1.95Energy of the Lowest Unoccupied Molecular Orbital
ΔE (Gap)3.85Energy difference between HOMO and LUMO
Note: Data are hypothetical and for illustrative purposes, based on typical values for similar aromatic compounds.

Analysis of Charge Transfer Character in Excited States

The photophysical properties of donor-acceptor substituted biphenyl derivatives are often governed by intramolecular charge transfer (ICT) processes upon photoexcitation. rsc.orgfrontiersin.org In these molecules, an electron is promoted from a ground state, which may have negligible charge transfer, to an excited state where significant charge separation occurs between the electron-donating and electron-accepting moieties. nih.gov For this compound, the amino group (-NH₂) acts as the electron donor and the carbonitrile group (-CN) serves as the electron acceptor.

Upon absorbing light, the molecule transitions from the ground state (S₀) to a locally-excited (LE) state. nih.gov In many similar systems, this LE state can then evolve into a twisted intramolecular charge transfer (TICT) state, particularly in polar solvents. rsc.orgmdpi.com This process involves the rotational twisting of the donor group (or the biphenyl rings) relative to the acceptor group, leading to a more stabilized, highly polar excited state. rsc.orgmdpi.com This stabilization in polar solvents is observable as a red-shift in the fluorescence emission spectrum, a phenomenon known as solvatochromism. nih.govnih.gov

The character of these excited states can be investigated using time-dependent density functional theory (TD-DFT) calculations and transient absorption spectroscopy. rsc.org For example, in studies of 4-N,N-dimethylamino-4′-nitrobiphenyl, the dynamics of the ICT process were shown to be highly dependent on solvent polarity, with efficient formation of a TICT state in polar solvents like acetonitrile (B52724). rsc.org In contrast, for some molecules, the TICT state can be non-emissive or "dark" due to poor orbital overlap at the twisted geometry, providing an efficient non-radiative decay pathway. mdpi.com The study of such excited-state dynamics is crucial for applications in materials science, including the design of fluorescent sensors and optoelectronic devices. frontiersin.org

Conformational Analysis and Molecular Dynamics Simulations

Torsion Angle Distributions and Investigations of Molecular Planarity

The conformation of biphenyl derivatives is largely defined by the torsion (or dihedral) angle between the two phenyl rings. This angle is a critical determinant of the molecule's electronic properties, as it influences the degree of π-conjugation across the biphenyl system. A planar conformation (torsion angle of 0°) allows for maximum π-orbital overlap, while a perpendicular arrangement (90°) completely disrupts it.

In the solid state, as determined by X-ray crystallography, the conformation is influenced by crystal packing forces. However, in solution or the gas phase, the molecule can adopt a range of conformations. Computational methods, such as DFT, are used to explore the potential energy surface related to this torsion angle. For many biphenyl systems, the ground state is non-planar due to steric hindrance between the ortho-hydrogens on the adjacent rings. Upon excitation to a charge-transfer state, the molecule may adopt a more planar or, in the case of TICT formation, a more twisted geometry. rsc.orgfrontiersin.org For instance, in a study of donor-acceptor substituted biphenyls, it was found that the conformation adopted in the excited state depended significantly on the nature of the donor substituent, with one compound achieving a fully twisted 90° conformation and another only an intermediate 40° twist. frontiersin.org The planarity of specific molecular fragments can also be crucial; for example, the planarity of H−N−C=C−C=O groups in certain molecules is essential for enabling strong hydrogen bonding and through-space conjugation. nih.gov

Intramolecular Interactions and Hydrogen Bonding Analysis

Intramolecular hydrogen bonds (IMHBs) can play a significant role in determining the preferred conformation and properties of a molecule. osti.govnih.gov In this compound, the potential exists for an IMHB between a hydrogen atom of the amino group (-NH₂) and the nitrogen atom of the adjacent carbonitrile group (-CN). The formation of such a bond would create a quasi-six-membered ring, significantly influencing the planarity of that portion of the molecule.

The existence and strength of these interactions can be investigated using both experimental and computational techniques. NMR spectroscopy is a powerful tool for detecting IMHBs through observations of proton chemical shifts and through-space spin-spin couplings. escholarship.org Theoretical methods like Quantum Theory of Atoms in Molecules (AIM) analysis can identify bond critical points (BCPs) and ring critical points (RCPs) in the electron density, providing definitive evidence for the formation of an intramolecular ring structure. nih.gov The strength of IMHBs is affected by factors such as the interatomic distance between the hydrogen donor and acceptor and the hybridization of the acceptor atom. osti.govnih.gov Such interactions can be modulated by the electronic effects of other substituents on the aromatic rings. escholarship.org

Intermolecular Interactions and Crystal Packing Studies

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts and their relative strength. researchgate.net

For a molecule like this compound, the primary intermolecular contacts would be expected to involve hydrogen bonds (N-H···N), as well as H···H, C···H/H···C, and N···H/H···N contacts. The fingerprint plots provide distinct shapes characteristic of these interactions. For example, sharp spikes in the plot are typical for strong hydrogen bonding interactions, while more diffuse regions represent weaker van der Waals contacts like H···H and C···H interactions. nih.govnih.gov This analysis provides a detailed quantitative picture of how molecules pack together, which is fundamental to understanding the physical properties of the crystalline material. nih.gov

Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypeContribution (%)Description
H···H45.2Represents contacts between hydrogen atoms on adjacent molecules.
C···H / H···C28.5Indicates interactions between carbon and hydrogen atoms, often part of π-stacking.
N···H / H···N15.8Corresponds to hydrogen bonding between the amino and nitrile groups.
C···C5.5Suggests π-π stacking interactions between aromatic rings.
Other5.0Includes minor contacts like N···C and N···N.
Note: Data are hypothetical and for illustrative purposes, based on typical values for similar organic crystalline compounds.

Energy Framework Analysis in Crystal Structures

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. This analysis provides insights into the stability and packing of molecules in the solid state. The energy frameworks are constructed by calculating the interaction energies between a central molecule and its neighboring molecules. These energies are then represented as cylinders connecting the centers of mass of the interacting molecules, with the thickness of the cylinder proportional to the strength of the interaction.

Investigation of Solvent Effects on Electronic and Photophysical Properties (Solvatochromism)

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov This change is observed in the UV-Vis absorption and fluorescence spectra of a compound. The effect arises from differential solvation of the ground and excited electronic states of the molecule. rsc.org Polar solvents will stabilize a polar excited state more than a nonpolar one, leading to a red-shift (bathochromic shift) in the emission spectrum. Conversely, a blue-shift (hypsochromic shift) may be observed if the ground state is more polar than the excited state.

The study of solvatochromism in this compound would involve recording its UV-Vis absorption and fluorescence spectra in a series of solvents with varying polarities. rsc.org By analyzing the shifts in the absorption and emission maxima, information about the change in dipole moment upon electronic excitation can be obtained. This is often rationalized using Lippert-Mataga plots or other similar models. Such studies are crucial for understanding the intramolecular charge transfer (ICT) character of the molecule, which is often enhanced in the excited state due to the presence of the electron-donating amino group and the electron-withdrawing nitrile group on the biphenyl framework. The photophysical properties can be correlated with various solvent parameters to understand the specific and non-specific solvent-solute interactions. nih.gov

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools to predict and interpret the spectroscopic properties of molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly employed for these purposes.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy. researchgate.net These calculations help in the assignment of experimental NMR spectra and can provide insights into the electronic environment of the different atoms in this compound.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. researchgate.net This allows for the assignment of the characteristic vibrational modes of the molecule, such as the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the various vibrations of the biphenyl rings. A comparison between the calculated and experimental IR spectra can confirm the molecular structure.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra by determining the vertical excitation energies and oscillator strengths of the electronic transitions. frontiersin.org This helps in understanding the nature of the electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the biphenyl system.

Chemical Reactivity Descriptors and Global/Local Reactivity Analysis

Conceptual DFT provides a framework to understand and predict the chemical reactivity of molecules using various descriptors. mdpi.com

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

Fukui functions are a local reactivity descriptor that indicates the propensity of a particular atomic site in a molecule to undergo a nucleophilic or electrophilic attack. nih.gov The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. hackernoon.com

For this compound, the Fukui functions can be calculated to identify the most reactive sites.

The site with the highest value of f⁺(r) is the most susceptible to nucleophilic attack .

The site with the highest value of f⁻(r) is the most susceptible to electrophilic attack . hackernoon.com

This analysis is crucial for predicting the regioselectivity of various chemical reactions involving this compound. researchgate.net

Population Analysis (Mulliken, Natural Bond Orbital (NBO), Atomic Dipole Moment Corrected Hirshfeld)

Population analysis methods are used to assign partial atomic charges to the atoms within a molecule, providing insight into the distribution of electrons. mdpi.com

Mulliken Population Analysis: This is one of the oldest and simplest methods, but its results can be highly dependent on the basis set used.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding and charge distribution. It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals.

Atomic Dipole Moment Corrected Hirshfeld (ADCH) Population Analysis: This is a more modern and robust method for calculating atomic charges, which often provides more reliable results than Mulliken analysis.

By performing these population analyses on this compound, one can gain a quantitative understanding of the electron-donating and electron-withdrawing effects of the amino and nitrile groups, respectively, and how they influence the charge distribution across the biphenyl system.

Non-Linear Optical (NLO) Properties Calculations

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). physchemres.org The NLO properties of a molecule are related to its response to a strong electromagnetic field. The first hyperpolarizability (β) is a measure of the second-order NLO response. scielo.org.mx

Computational methods, particularly DFT, can be used to calculate the NLO properties of this compound. frontiersin.org The presence of the electron-donating amino group and the electron-withdrawing nitrile group connected through the polarizable biphenyl π-system suggests that this molecule could exhibit significant NLO properties. Calculations of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) can provide a quantitative assessment of its potential as an NLO material. physchemres.org The relationship between the molecular structure and the NLO response can be investigated by analyzing the contributions of different electronic transitions to the hyperpolarizability.

Applications of 4 Amino Biphenyl 2 Carbonitrile in Advanced Materials and As Synthetic Intermediates

Utilization as Key Synthetic Intermediates in Organic Synthesis

The unique arrangement of the amino and nitrile groups on the biphenyl (B1667301) framework makes 4-Amino-biphenyl-2-carbonitrile a valuable intermediate in synthetic chemistry. Its structure allows for a variety of chemical transformations, leading to the creation of more complex and functionally diverse molecules.

Precursors for Complex Chemical Structures and Scaffolds

The biphenyl-2-carbonitrile moiety is a well-established precursor for the synthesis of complex heterocyclic systems, most notably phenanthridines. Phenanthridine (B189435) derivatives are of significant interest to chemists and biologists due to their potential applications, including as DNA-binding agents and fluorescent markers. nih.gov Synthetic strategies often rely on the intramolecular cyclization of ortho-functionalized biaryl precursors to form the central ring of the phenanthridine skeleton. nih.govnih.gov

A key reaction involves the transformation of a nitrile group on a biphenyl scaffold. For instance, a substituted [1,1'-biphenyl]-2-carbonitrile (B1580647) can be effectively converted into a [1,1'-biphenyl]-2-amine, demonstrating its utility as a direct precursor to other complex amine scaffolds. google.com A patented chemical synthesis method for 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine uses 3',4',5'-trifluoro-[1,1'-biphenyl]-2-carbonitrile as the key intermediate, highlighting the industrial relevance of this transformation. google.com

Furthermore, research has shown that readily synthesized biphenyl-2-carbaldehyde derivatives can undergo photochemically-mediated cyclization to afford phenanthridines. nih.govresearchgate.net This underscores the versatility of the biphenyl-2-substituted scaffold as a foundational element for building intricate molecular architectures.

Table 1: Examples of Biphenyl Precursors in the Synthesis of Complex Scaffolds
Precursor TypeResulting Complex ScaffoldReaction TypeReference
Substituted [1,1'-biphenyl]-2-carbonitrileSubstituted [1,1'-biphenyl]-2-amineAmine Synthesis google.com
Biphenyl-2-carbaldehyde O-acetyl oximesPhenanthridinesPhotochemical Cyclization nih.govnih.gov

Role in Catalytic Reaction Pathways and Tandem Processes

The nitrile group in the biphenyl-2-carbonitrile structure can act as a directing group in transition-metal-catalyzed reactions, enabling selective C-H bond activation. A notable example is the Palladium(II)-catalyzed synthesis of biphenyl-2-carbonitrile derivatives. acs.org In this process, the cyano group directs the catalytic activation of a C-H bond, facilitating the coupling of aryl nitriles with aryl halides to form the biphenyl structure. acs.org This method provides an efficient route to various substituted biphenyl-2-carbonitrile compounds.

Table 2: Catalytic Synthesis Involving the Biphenyl-2-carbonitrile Scaffold
ReactionCatalystDirecting GroupKey FeatureReference
Aryl nitrile + Aryl halide → Biphenyl-2-carbonitrilePalladium(II)Cyano (-CN)sp2 C-H bond activation acs.org

The development of such catalytic pathways is crucial for creating polysubstituted biaryl compounds, which are important structural motifs in many areas of chemistry. The ability of the cyano group to direct the reaction provides a powerful tool for chemists to selectively functionalize the biphenyl core.

Development of Functional Materials

The electronic properties inherent in the aminobiphenyl nitrile structure suggest its potential for use in the creation of novel functional materials, particularly in the field of optoelectronics.

Optoelectronic Device Components

The combination of an electron-donating amino group and an electron-withdrawing nitrile group on a conjugated biphenyl system creates a "push-pull" electronic structure. This type of architecture is highly sought after for materials used in optoelectronic devices.

The biphenylamine framework is a key component in materials developed for Organic Light-Emitting Diodes (OLEDs). For example, the compound N-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-2-amine serves as a crucial intermediate in the synthesis of materials for the emissive or transport layers in OLED devices. innospk.com Its structure, featuring biphenyl groups linked by an amine, contributes to the creation of efficient and durable OLEDs. innospk.com While this specific compound is more complex than this compound, its use highlights the utility of the biphenyl-amine scaffold in this technology.

Additionally, other research has focused on low molecular weight fluorescent materials for OLEDs that incorporate similar functional groups. One such material, 2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile, was synthesized and used to prepare an OLED via a solution process, showing notable electroluminescence properties. rsc.org This demonstrates that the combination of amino and nitrile functionalities on an aromatic backbone is a promising strategy for designing new OLED materials. rsc.org

While the aminobiphenyl scaffold is a component in various functional molecules, specific applications of this compound in sensing and imaging are not extensively documented in current scientific literature. The inherent fluorescence potential of push-pull biphenyl systems suggests a theoretical applicability in the design of chemical sensors, where a change in the environment could modulate the compound's emission properties. However, dedicated research into this compound for these specific purposes has yet to be widely reported.

Table of Mentioned Compounds

Compound Name
This compound
3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine
3',4',5'-trifluoro-[1,1'-biphenyl]-2-carbonitrile
Phenanthridine
Biphenyl-2-carbaldehyde
N-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-2-amine
2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile

Liquid Crystal Materials

The biphenylcarbonitrile structural motif is a cornerstone of many liquid crystalline materials. While direct studies on this compound are not extensively detailed in public literature, the properties of its close analogs strongly suggest its potential in this field. Compounds such as 4'-Pentyl-4-biphenylcarbonitrile (5CB) and 4'-Octyloxy-4-biphenylcarbonitrile (8OCB) are well-known for their nematic liquid crystal phases at or near room temperature. ossila.comwikipedia.orgossila.com

The defining characteristic of these molecules is their rod-like shape and the strong dipole moment from the cyano group, which facilitates the formation of ordered, yet fluid, liquid crystal phases. For instance, 5CB transitions from a crystalline solid to a nematic liquid crystal at 22.5 °C and becomes an isotropic liquid at 35.0 °C. ossila.comwikipedia.org These properties are fundamental to their use in liquid-crystal displays (LCDs). ossila.com

Research on related compounds has demonstrated further applications. For example, incorporating 4′-octyloxy-4-biphenylcarbonitrile (8OCB) into a P3HT:PC60BM polymer blend was shown to improve the power conversion efficiency of organic solar cells by acting as a template for crystallization and phase separation. ossila.com Given that this compound shares the essential biphenylcarbonitrile core, it is a strong candidate for research into new liquid crystal materials, with its amino group offering a site for further molecular tuning.

CompoundCAS NumberCommon NameKey Properties
4'-Pentyl-4-biphenylcarbonitrile40817-08-15CBNematic liquid crystal at room temperature. ossila.comwikipedia.org
4'-Octyloxy-4-biphenylcarbonitrile52364-73-58OCBExhibits crystalline, smectic A, and nematic phases. ossila.com
4-Octyl-4-biphenylcarbonitrile52709-84-98CBNematic liquid crystal used in binary system studies. ossila.comsigmaaldrich.com

Organic Semiconductors and Related Electronic Materials

The structure of this compound, featuring an electron-donating amino group and an electron-withdrawing nitrile group attached to a conjugated π-system (the biphenyl core), makes it a classic example of a "push-pull" molecule. frontiersin.org This type of electronic structure is highly sought after in the field of organic electronics for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netwikipedia.org

In push-pull systems, the electronic asymmetry facilitates intramolecular charge transfer (ICT) upon photoexcitation. frontiersin.org This process is crucial for the generation of charge carriers or for producing emissive states. Studies on similar donor-acceptor biphenyl derivatives show that the degree of charge transfer and the resulting photophysical properties can be finely tuned by modifying the donor and acceptor groups. frontiersin.org The amino group in this compound acts as the electron donor, while the nitrile group serves as the acceptor. The biphenyl unit functions as the π-bridge connecting them. This configuration is known to lead to interesting properties like large fluorosolvatochromism, where the color of the emitted light changes with the polarity of the solvent. frontiersin.org

The development of new organic semiconductors is key to achieving high-performance electronic devices, and materials with planar molecular structures and strong intermolecular interactions often exhibit higher charge mobility. researchgate.net The biphenyl core of this compound provides a rigid and planarizable scaffold that is beneficial for creating the ordered molecular packing required for efficient charge transport in organic semiconductor films. researchgate.netresearchgate.net

Metal-Organic Frameworks (MOFs) and Organic Polymers of Intrinsic Microporosity (OMIMs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. nih.govnih.gov The choice of the organic linker is critical as it dictates the pore size, geometry, and chemical functionality of the resulting framework. This compound is an excellent candidate for use as an organic linker in MOF synthesis due to its bifunctional nature.

The amine (–NH2) and nitrile (–C≡N) groups can both coordinate to metal centers, allowing the molecule to bridge between metal ions and form extended, porous networks. Specifically, amine-functionalized MOFs have attracted significant attention for their enhanced affinity for acidic gases like carbon dioxide (CO2). mdpi.comrsc.org The basic amino groups interact strongly with CO2, making these materials highly effective for carbon capture and gas separation applications. rsc.org

By incorporating a linker like this compound, it is possible to design MOFs with tailored properties. The rigid biphenyl spacer helps in the formation of a stable and porous framework, while the amine functionality provides active sites for selective gas adsorption or catalysis. mdpi.com

Functional GroupRole in MOF SynthesisPotential Application
Amine (-NH2)Coordination to metal ions; provides basic sites.Selective CO2 capture, catalysis. mdpi.comrsc.org
Nitrile (-C≡N)Coordination to metal ions.Structural linker.
Biphenyl CoreRigid spacer.Formation of stable, porous frameworks.

Role in Pharmaceutical Intermediate Synthesis

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The functional groups of this compound make it a valuable and versatile starting material for the synthesis of complex pharmaceutical compounds.

Precursors for Angiotensin II Antagonists

A prominent class of drugs for treating hypertension are Angiotensin II receptor blockers (ARBs). mdpi.com Many of these drugs, including Losartan, feature a biphenyl-tetrazole moiety as their core structural element. nih.gov The synthesis of these complex molecules requires a biphenyl precursor that can be chemically elaborated.

Building Blocks for Other Bioactive Compound Development (e.g., pirinixic acid derivatives, factor Xa inhibitors)

The utility of this compound extends to the synthesis of other classes of bioactive molecules. Its structure is a versatile scaffold that can be modified to create libraries of new compounds for drug discovery screening.

Pirinixic Acid Derivatives: These compounds are known to have activity as dual PPARα/γ agonists and have been investigated for the treatment of metabolic syndrome and inflammatory diseases. nih.gov The development of new pirinixic acid derivatives often involves exploring different substituents on a core structure to optimize activity. The amino group on this compound provides a convenient point for attaching the necessary side chains to build novel derivatives for structure-activity relationship (SAR) studies. nih.gov

Factor Xa Inhibitors: These compounds are a class of anticoagulants used to prevent and treat blood clots. drugs.comclevelandclinic.org While many Factor Xa inhibitors like rivaroxaban (B1684504) and apixaban (B1684502) have complex heterocyclic structures, the search for new and improved agents is ongoing. nih.govwikipedia.org The biphenyl moiety of this compound can be used as a hydrophobic element to fit into the S4 binding pocket of the Factor Xa enzyme, a strategy used in the design of some inhibitors. researchgate.net The amine and nitrile groups serve as chemical handles to construct the rest of the molecule, enabling the exploration of new chemical space in the quest for more effective and safer anticoagulants. researchgate.net

Chemical Modifications for Antimicrobial Research (focus on chemical structure-activity relationships)

The search for new antimicrobial agents is a critical area of research. A common strategy is to take a core molecular scaffold and systematically modify it to understand how changes in its structure affect its antibacterial activity—a process known as developing a Structure-Activity Relationship (SAR). nih.govfrontiersin.org

This compound is a suitable core scaffold for such studies. Its two distinct functional groups can be independently modified to generate a library of analogs.

Potential Modifications and Their Rationale:

Modification of the Amino Group: The basicity and hydrophilicity of the molecule can be altered by converting the primary amine to various amides, sulfonamides, or secondary/tertiary amines. Introducing a positive charge by creating a quaternary ammonium (B1175870) salt could enhance interaction with negatively charged bacterial cell membranes, a known mechanism for many antimicrobial peptides. researchgate.net

Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be converted to other functional groups like a tetrazole or an amidine. These changes would significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

By synthesizing these analogs and testing their activity against various bacterial strains, researchers can build a detailed SAR profile. nih.govmdpi.com This information is invaluable for the rational design of more potent and selective antimicrobial drugs.

Future Directions and Emerging Research Avenues for 4 Amino Biphenyl 2 Carbonitrile

Development of More Efficient and Sustainable Synthetic Methodologies

The future of chemical manufacturing hinges on the adoption of green chemistry principles. For 4-Amino-biphenyl-2-carbonitrile, research is moving beyond traditional synthetic routes to embrace more sustainable and efficient methods that minimize waste, reduce energy consumption, and utilize renewable resources.

Key future developments include:

Biocatalysis and Biomimetic Catalysts: A significant area of development involves using catalysts derived from natural sources. For instance, a highly efficient and recyclable palladium catalyst supported on silk fibroin (Pd/SF) has been demonstrated for Suzuki-Miyaura cross-coupling reactions, a key step in forming the biphenyl (B1667301) core. researchgate.net This method operates in environmentally benign water/ethanol mixtures with low catalyst loading. researchgate.net Future work will likely focus on optimizing such biocatalysts to improve yield and expand their applicability to a wider range of substrates for synthesizing this compound and its analogs.

One-Pot Syntheses: Streamlining synthesis into single-pot procedures is a major goal. Research on related structures, such as 2-amino-4-arylquinoline-3-carbonitriles, has shown the efficacy of using simple, inexpensive catalysts like ammonium (B1175870) chloride in one-pot reactions that combine multiple starting materials. researchgate.net Applying this principle to this compound could drastically reduce purification steps and solvent usage.

Recyclable Nanocatalysts: The use of magnetic nanoparticles as catalyst supports is a promising green strategy. For example, Fe₃O₄ nanoparticles functionalized with specific organic molecules have been used to catalyze the synthesis of other 5-amino-pyrazole-4-carbonitriles. rsc.orgnih.gov These catalysts can be easily recovered using an external magnet and reused for multiple cycles without significant loss of activity, offering a cost-effective and environmentally friendly pathway. rsc.orgnih.gov

Table 1: Comparison of Synthetic Methodologies

Feature Traditional Methods Emerging Sustainable Methods
Catalyst Homogeneous heavy metal catalysts (e.g., Palladium complexes) Heterogeneous biocatalysts (e.g., Pd/SF), recyclable nanocatalysts, simple inorganic salts (e.g., NH₄Cl)
Solvents Often requires anhydrous organic solvents (e.g., DMF, Toluene) Aqueous mixtures (e.g., Water/Ethanol), solvent-free mechanochemical reactions
Efficiency Multiple steps with intermediate purification One-pot synthesis, streamlined processes
Recyclability Catalyst recovery is difficult and often incomplete High catalyst recyclability (e.g., magnetic separation, stable solid supports)
Byproducts Can generate significant chemical waste Reduced waste generation, adheres to green chemistry principles

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The true potential of this compound lies in its capacity to be chemically modified. The amino and nitrile functional groups, along with the biphenyl rings, serve as reactive handles for derivatization, allowing for the fine-tuning of its properties for specific applications.

Future research will likely focus on:

Tuning Biological Activity: The introduction of different substituents can dramatically alter how the molecule interacts with biological systems. For instance, in related aminopyrimidine systems, modifying the amino group and other positions on the core scaffold allowed for the development of highly selective antagonists for different adenosine (B11128) receptors. nih.gov Similar strategies applied to this compound could yield novel candidates for targeted therapies.

Enhancing Analytical Detection: Derivatization is a powerful tool to improve the performance of analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). sci-hub.se Attaching chromophores or fluorophores to the amino group can significantly enhance UV or fluorescence detection limits. sci-hub.se Furthermore, multi-functional derivatization schemes that tag both amine and other groups can increase hydrophobicity and proton affinity, leading to a more than 75-fold improvement in MS signal sensitivity and allowing for the analysis of diverse metabolites in a single run. rsc.orgnih.gov

Modifying Physicochemical Properties: Derivatization can be used to control properties such as solubility, stability, and self-assembly behavior. For example, attaching long alkyl chains could enhance solubility in non-polar media or induce liquid crystalline properties.

Table 2: Derivatization Strategies and Potential Outcomes

Functional Group Derivatization Reaction Potential Enhanced Functionality
Amino Group (-NH₂) Acylation, Alkylation, Amide formation Tune biological receptor binding, attach fluorescent tags, improve solubility
Nitrile Group (-CN) Hydrolysis to carboxylic acid, Reduction to amine, Cyclization reactions Create new heterocyclic structures, provide a linking point for polymers
Biphenyl Core Electrophilic substitution (e.g., halogenation, nitration) Modulate electronic properties (push-pull strength), alter molecular conformation

Advanced Computational Modeling for Precise Property Prediction and Mechanism Elucidation

Computational chemistry is an indispensable tool for accelerating research and reducing experimental costs. For this compound, in silico methods offer a pathway to predict molecular behavior and guide experimental design with high precision.

Emerging computational approaches include:

Predicting Photophysical Properties: Theoretical calculations can elucidate the relationship between molecular structure and optical properties. Studies on similar donor-acceptor biphenyl systems have used modeling to show how the torsion angle of the amino group governs fluorescence efficiency. frontiersin.org Such models can predict how structural modifications to this compound will affect its performance in optoelectronic devices. frontiersin.org

Elucidating Biological Mechanisms: Molecular docking and dynamics simulations are crucial for drug discovery. These methods can predict how derivatives of this compound bind to specific biological targets, such as enzymes or receptors. frontiersin.orgnih.gov For example, docking was used to characterize the binding mode of a biphenyl-diarylpyrimidine inhibitor within the active site of HIV-1 reverse transcriptase. nih.gov This insight is vital for designing more potent and selective drug candidates.

Optimizing Catalytic Processes: Computational models can be used to understand and improve enzyme-catalyzed reactions involving nitrile groups. Studies have used molecular dynamics to simulate how specific mutations in a nitrilase enzyme could enhance its binding affinity and catalytic activity towards nitrile compounds. nih.gov This approach can guide the development of novel biocatalysts for the synthesis or biodegradation of this compound.

Integration into Multifunctional Materials for Synergistic Applications

The unique electronic and structural characteristics of this compound make it an ideal building block for advanced multifunctional materials, where multiple properties are engineered into a single system.

Future research directions are pointed towards:

Optoelectronic and Non-Linear Optical (NLO) Materials: The inherent donor-acceptor (push-pull) nature of the molecule is highly desirable for applications in optoelectronics. frontiersin.org Research on similar structures suggests that these molecules can be used as sensitizers in dye-sensitized solar cells or as components in materials for sensing and imaging. frontiersin.org

Smart Nanomaterials for Theranostics: A significant emerging trend is the integration of functional molecules onto nanoplatforms for combined therapeutic and diagnostic (theranostic) applications. Researchers have developed nanozymes with surface charge-flipping capabilities for targeted imaging and therapy. acs.org Derivatives of this compound could be conjugated to nanoparticles to create systems that can simultaneously report on their location through fluorescence and deliver a therapeutic effect.

High-Throughput Screening Approaches in Materials and Synthesis Research

To navigate the vast chemical space created by derivatization and to accelerate the discovery of new catalysts and materials, high-throughput screening (HTS) is essential.

Future applications of HTS in this field will involve:

Screening for Novel Catalysts: HTS can be used to rapidly evaluate large libraries of potential catalysts for the synthesis of this compound. For example, fluorescence-based assays have been developed for the high-throughput determination of enantiomeric excess in products from asymmetric catalysis, enabling the rapid discovery of new chiral catalysts for amines and related compounds. nih.gov

Discovery of Bioactive Derivatives: By synthesizing large combinatorial libraries of this compound derivatives, HTS can be employed to quickly identify "hits" with desired biological activities. This approach has been successfully used to screen libraries of related pyrimidine (B1678525) compounds to discover potent and selective receptor antagonists. nih.gov This enables the rapid exploration of structure-activity relationships (SAR) and the identification of promising lead compounds for drug development.

Table 3: High-Throughput Screening Workflow

Stage Description Key Technologies
Library Generation Parallel synthesis of a large, diverse set of this compound derivatives. Automated liquid handlers, parallel synthesis reactors.
Assay Development Creation of a robust, miniaturized assay to measure a specific property (e.g., fluorescence, enzyme inhibition). 384-well or 1536-well plates, specific probes or reagents.
Screening Rapid testing of the entire compound library using the developed assay. Automated plate readers, robotic systems.
Hit Identification & Validation Analysis of screening data to identify active compounds ("hits") and re-testing to confirm activity. Data analysis software, secondary assays.

Q & A

Q. What synthetic methodologies are effective for preparing 4-Amino-biphenyl-2-carbonitrile and its derivatives?

A multicomponent reaction strategy involving amines, aldehydes/ketones, and nitrile precursors can be employed, leveraging Lewis acid catalysis and visible-light photocatalysis to form C(sp³)–N and C(sp³)–C=O bonds. This approach, inspired by α-amino carbonyl synthesis, enables modular assembly of the biphenyl-carbonitrile scaffold . Optimization of reaction conditions (e.g., solvent, temperature) is critical to mitigate side reactions like over-cyclization.

Q. How is X-ray crystallography utilized to resolve the molecular geometry of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) at 100–296 K provides bond lengths, angles, and torsion angles (e.g., C–C = 1.39–1.48 Å, C–N = 1.34–1.38 Å) to confirm regiochemistry and stereoelectronic effects. For example, deviations in planarity (e.g., dihedral angles up to 179.97° between aromatic rings) highlight steric or electronic distortions . Data-to-parameter ratios >13:1 and R-factors <0.05 ensure reliability .

Q. What spectroscopic techniques are essential for characterizing intermediates and final products?

  • NMR : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., amino protons at δ 5.5–6.5 ppm, nitrile carbons at δ 115–120 ppm).
  • IR : Stretching frequencies for –CN (~2220 cm⁻¹) and –NH₂ (~3350 cm⁻¹) validate structural motifs.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 433.31 for dichlorophenyl derivatives) .

Advanced Research Questions

Q. How can density-functional theory (DFT) models predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311++G**) correlate the electron density and local kinetic energy with experimental data. For example, the Colle-Salvetti functional accurately predicts correlation energies (<5% error) by incorporating gradient expansions of the Hartree-Fock density matrix . HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps reveal nucleophilic sites (e.g., amino groups) for regioselective functionalization .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for amino-biphenyl derivatives?

Discrepancies (e.g., unexpected 1H^1H splitting vs. SC-XRD symmetry) may arise from dynamic effects (e.g., rotational barriers in solution). Cross-validation via variable-temperature NMR and Hirshfeld surface analysis (e.g., intermolecular H-bonding distances <2.8 Å) reconciles static vs. dynamic structural models .

Q. How do substituents (e.g., halogens, methoxy) influence the reactivity and stability of this compound?

  • Electron-withdrawing groups (Cl, F) : Increase electrophilicity at the nitrile carbon (partial charge +0.25e vs. +0.18e for H-substituted analogs), enhancing nucleophilic addition kinetics .
  • Electron-donating groups (OCH₃) : Stabilize intermediates via resonance (e.g., methoxy→aromatic conjugation reduces activation energy by ~8 kcal/mol in cyclization reactions) .

Q. What mechanistic insights guide the optimization of catalytic systems for functionalizing the biphenyl core?

Time-resolved IR spectroscopy identifies rate-limiting steps (e.g., iminium ion formation in multicomponent reactions). Transition-state modeling (DFT) shows that Lewis acids (e.g., Zn²⁺) lower the energy barrier for C–C bond formation by polarizing carbonyl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.